molecular formula C12H18ClNO B12624565 N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine CAS No. 921630-47-9

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine

Katalognummer: B12624565
CAS-Nummer: 921630-47-9
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: HYWYUSMACKVUGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, potassium permanganate, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

921630-47-9

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-14-9-11-8-10(6-7-15-2)4-5-12(11)13/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI-Schlüssel

HYWYUSMACKVUGQ-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(C=CC(=C1)CCOC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.